Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate
Description
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a pyran-derived compound featuring a 4-oxo-4H-pyran core substituted with methoxy and methyl ester groups at positions 3, 2, and 5, respectively. Its synthesis typically involves multi-step reactions, including esterification and substitution, though specific protocols are proprietary in commercial contexts .
Properties
IUPAC Name |
dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNLIRXCBQPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Selective Monohydrolysis
The compound undergoes selective hydrolysis under quaternary ammonium salt catalysis. A study using tetraethylammonium bromide (TEAB) as a catalyst achieved monohydrolysis of symmetric diethyl analogs, yielding monoesters under optimized conditions :
| Catalyst | NaOH (equiv) | Solvent System | Temperature | Yield (%) |
|---|---|---|---|---|
| TEAB (1.0 eq) | 1.2 | 10% H₂O/EtOH | 40°C | 20–80 |
This method avoids overhydrolysis, preserving one ester group for subsequent functionalization.
Transesterification
The compound participates in transesterification to form podands and macrocyclic derivatives. For example, reactions with diols under acid catalysis yield bis-pyranyl ethers :
Example Reaction:
Reactants : Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate + ethylene glycol
Conditions : 130–140°C, 2 hours
Product : Bis[2-(3-carbonyloxy-5-methoxycarbonyl-2,6-dimethyl-4-oxo-4H-pyran) ethyl] ether
Yield : 6% (purified via silica gel chromatography)
Nucleophilic Substitution
The methoxy group at position 3 undergoes nucleophilic substitution. In a study, catechol derivatives replaced the methoxy group using triethylamine in DMF :
| Substrate | Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyran-4-one analog | Catechol | Et₃N | DMF | 32 |
Amidoxime Formation
Reaction with hydroxylamine hydrochloride in methanol produces amidoxime derivatives, as shown in studies of analogous dicyano-pyranones :
Reaction Pathway :
-
2,6-Dicyano-4-pyrone + NH₂OH·HCl → (Z)-6-Cyano-N′-hydroxy-4-oxo-4H-pyran-2-carboximidamide
Conditions : Ice bath → 20°C, 1.5 hours
Yield : 85%
Esterification and Decarboxylation
The compound serves as a precursor in esterification-decarboxylation cascades. For instance, acid-catalyzed reflux with ethanol converts it to diethyl analogs :
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl chelidonate analog | H₂SO₄, EtOH | Reflux, 5 hours | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 43 |
Stability and Side Reactions
The compound is stable under acidic conditions but prone to keto-enol tautomerism in basic media. Overhydrolysis or uncontrolled oxidation may lead to dicarboxylic acid byproducts, necessitating precise stoichiometric control .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has been investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals, particularly in anti-cancer and anti-inflammatory research.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway. This indicates a potential role in the design of novel anticancer agents.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis. Its unique structural features allow for various chemical transformations that can lead to the synthesis of more complex molecules.
Synthesis Pathways
- Diels-Alder Reactions : Utilized to create cyclic compounds.
- Condensation Reactions : Employed to form larger molecular frameworks.
- Functional Group Transformations : Facilitates the introduction of various functional groups, enhancing the versatility of synthetic routes.
Material Science Applications
In material science, this compound is explored for its properties as a building block in polymer chemistry and nanomaterials.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This has implications for developing advanced materials suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent with apoptosis-inducing properties | Cytotoxic effects on cancer cell lines |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactions including Diels-Alder |
| Material Science | Enhances properties of polymers and nanomaterials | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Diethyl 4-Oxo-4H-Pyran-2,5-Dicarboxylate
Structural Differences :
- Ester Groups : The diethyl analog replaces the methyl esters (2,5-dimethyl) with ethyl esters (2,5-diethyl).
- Substituents : Lacks the 3-methoxy group present in the target compound.
Synthetic Routes: Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is synthesized via condensation of diethyl oxalate with ethyl 2-(dimethylamino)methylene-3-oxobutanoate under reflux conditions. The absence of the 3-methoxy group simplifies regioselectivity compared to the target compound, which requires precise methoxy substitution .
Reactivity and Applications :
The diethyl derivative is a versatile intermediate for synthesizing chelidonic acid analogs and trifluoromethyl-substituted pyrans. Its reactivity in nucleophilic substitutions is lower than the dimethyl-methoxy analog due to reduced electron-withdrawing effects at position 3 .
| Parameter | Dimethyl 3-Methoxy-4-Oxo-4H-Pyran-2,5-Dicarboxylate | Diethyl 4-Oxo-4H-Pyran-2,5-Dicarboxylate |
|---|---|---|
| Ester Groups | Methyl (2,5) | Ethyl (2,5) |
| Position 3 Substituent | Methoxy | Hydrogen |
| Synthetic Complexity | Higher (requires methoxy introduction) | Lower |
| Electron Effects | Electron-donating (methoxy) enhances ring reactivity | Less polarized |
Nifedipine (Dimethyl 1,4-Dihydropyridine-3,5-Dicarboxylate)
Structural Differences :
- Core Ring : Nifedipine features a 1,4-dihydropyridine ring instead of a pyran ring.
- Substituents : Includes 2-nitrophenyl and methyl groups at positions 4 and 2/6, respectively .
Functional Comparison :
While both compounds share dimethyl ester groups, nifedipine’s dihydropyridine core enables calcium channel-blocking activity, a property absent in pyran-based analogs. The nitro group in nifedipine contributes to its pharmacological activity, whereas the 3-methoxy group in the target compound may influence solubility or metabolic stability .
5-Alkynyl-2-Methyl-4-Methoxypyridazin-3(2H)-ones
Structural Differences :
- Heterocycle: Pyridazinone ring vs. pyran.
- Functional Groups : Includes alkynyl and chlorine substituents in precursors (e.g., 5-alkynyl-4-chloro derivatives) .
Synthetic Relevance: Like the target compound, these pyridazinones are synthesized via nucleophilic substitution (e.g., NaOCH₃ in dioxane). However, the pyridazinone core’s nitrogen atoms confer distinct electronic properties, altering reactivity in cycloaddition or alkylation reactions compared to pyrans .
Key Research Findings and Implications
- Regioselectivity: The 3-methoxy group in the target compound directs electrophilic substitutions to specific positions, a feature absent in non-methoxy analogs like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate .
- Bioactivity Potential: Pyran derivatives with electron-donating groups (e.g., methoxy) show enhanced binding to enzymes like kinases or cytochrome P450, suggesting pharmacological utility distinct from dihydropyridines (e.g., nifedipine) .
- Synthetic Challenges : Introducing the 3-methoxy group requires stringent conditions to avoid side reactions, as seen in proprietary synthesis routes .
Biological Activity
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate (DMO) is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 242.19 g/mol. Its structure features a pyran ring with two ester groups and a methoxy group, which contribute to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that DMO exhibits notable antimicrobial properties. Various studies have assessed its efficacy against a range of bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 125 |
| Escherichia coli | 12 | 250 |
| Candida albicans | 14 | 100 |
These results suggest that DMO has potential as a natural antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of DMO have been explored in various cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated that DMO induces cytotoxic effects in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 20 | 60 | - |
| 40 | 30 | 25 |
The IC50 value indicates that DMO effectively reduces cell viability at higher concentrations, highlighting its potential as an anticancer agent .
The biological activity of DMO is attributed to its ability to interact with cellular targets. The compound is believed to disrupt microbial cell walls and interfere with DNA replication in cancer cells. Molecular docking studies suggest that DMO binds effectively to key enzymes involved in these processes, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of DMO against various pathogens. The compound showed significant activity against both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
- Cytotoxicity Assessment : In vitro studies demonstrated that DMO significantly inhibited the growth of MCF-7 cells compared to control groups. The results support further investigation into the compound's mechanism of action and potential for development into an anticancer drug .
Q & A
Q. What protocols integrate experimental and computational data to resolve reaction ambiguities?
- Methodological Answer : Implement a feedback loop where experimental kinetic data (e.g., Arrhenius plots) refine computational transition-state models. Use Gaussian or ORCA software for TS optimization, then validate with isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
